CID 78063878
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78063878 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
The preparation of CID 78063878 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve high purity and yield. The industrial production methods focus on optimizing the reaction conditions to ensure consistency and scalability. For example, the preparation of crystal forms A and B of a compound related to this compound involves a simple method with good impurity removal effects and high yield .
Analyse Chemischer Reaktionen
CID 78063878 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific catalysts and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
CID 78063878 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it plays a role in studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects. Additionally, it has industrial applications in the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of CID 78063878 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical reactions. The detailed mechanism of action is still under investigation, but it is known to influence various cellular processes .
Vergleich Mit ähnlichen Verbindungen
CID 78063878 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. For example, compounds with similar functional groups or molecular frameworks may exhibit analogous reactivity and applications. The comparison helps in understanding the distinct features and advantages of this compound .
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique properties and reactivity make it a valuable asset in various fields, including chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C6H12AsO2 |
---|---|
Molekulargewicht |
191.08 g/mol |
InChI |
InChI=1S/C6H12AsO2/c1-2-3-4-7-5-6(8)9/h2-5H2,1H3,(H,8,9) |
InChI-Schlüssel |
DUYFPMTYGWITJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[As]CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.